molecular formula C15H15N3O4S2 B12418638 Amido methyl Meloxicam-d3

Amido methyl Meloxicam-d3

Cat. No.: B12418638
M. Wt: 368.5 g/mol
InChI Key: GEXSYKOSERXHIX-BMSJAHLVSA-N
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Description

Amido methyl Meloxicam-d3 is a deuterated derivative of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID). The compound is primarily used in scientific research, particularly in the field of proteomics. It is known for its high purity and precision, making it a valuable tool for various biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amido methyl Meloxicam-d3 involves the incorporation of deuterium atoms into the Meloxicam molecule. This process typically includes the following steps:

    Deuteration of Starting Materials: The starting materials are subjected to deuteration, where hydrogen atoms are replaced with deuterium.

    Formation of Amido Methyl Group: The deuterated starting materials undergo a series of chemical reactions to form the amido methyl group.

    Final Assembly: The amido methyl group is then attached to the Meloxicam backbone to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of advanced technologies and equipment is essential to achieve the desired deuteration levels and maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: Amido methyl Meloxicam-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amido methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .

Scientific Research Applications

Amido methyl Meloxicam-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Amido methyl Meloxicam-d3 is similar to that of Meloxicam. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, and their inhibition leads to reduced inflammation and pain. The deuterium atoms in this compound may enhance its stability and alter its metabolic profile, providing unique insights into its pharmacological effects .

Comparison with Similar Compounds

    Meloxicam: The parent compound, widely used as an NSAID.

    Piroxicam: Another NSAID with a similar mechanism of action.

    Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.

Uniqueness: Amido methyl Meloxicam-d3 is unique due to the presence of deuterium atoms, which can provide enhanced stability and different metabolic pathways compared to its non-deuterated counterparts. This makes it a valuable tool for detailed pharmacokinetic and pharmacodynamic studies .

Properties

Molecular Formula

C15H15N3O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-N-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide

InChI

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3/i2D3

InChI Key

GEXSYKOSERXHIX-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C1=NC=C(S1)C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Canonical SMILES

CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Origin of Product

United States

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